
ETHYL 2-(2,4-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE
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Overview
Description
ETHYL 2-(2,4-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2,4-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethyl bromopyruvate with thiourea, resulting in ethyl 2-aminothiazole-4-carboxylate.
Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the 2,4-Dinitrobenzoyl Group: This step involves the reaction of the thiazole derivative with 2,4-dinitrobenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2,4-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the thiazole ring or benzoyl group.
Scientific Research Applications
ETHYL 2-(2,4-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or marker in various biochemical assays and studies.
Mechanism of Action
The mechanism of action of ETHYL 2-(2,4-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitro groups can undergo redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
ETHYL 2-(2,4-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and benzoyl groups, along with the thiazole ring, makes it a versatile compound for various applications .
Biological Activity
Ethyl 2-(2,4-dinitrobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate, a thiazole-based compound, has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound is characterized by its complex structure, which includes a thiazole ring and a dinitrobenzamide moiety. The following sections will explore its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions where thiazole derivatives are modified to introduce the dinitrobenzamide group. The general synthetic pathway includes:
- Formation of the Thiazole Core : The thiazole ring is synthesized using appropriate thioketones and aldehydes under acidic conditions.
- Introduction of Dinitrobenzamide : The dinitrobenzamide moiety is introduced via acylation reactions using 2,4-dinitrobenzoyl chloride.
- Esterification : Finally, the carboxylic acid group is esterified with ethanol to yield the final product.
Anticancer Properties
Recent studies have highlighted the anticancer properties of this compound. It has been shown to inhibit various cancer cell lines through different mechanisms:
- Inhibition of SIRT2 : The compound has been identified as a potential inhibitor of SIRT2 (Sirtuin 2), an enzyme implicated in cancer progression. In vitro assays reported an IC50 value of approximately 17.3 µM for SIRT2 inhibition .
- Cell Viability Studies : In cell viability assays conducted on various cancer cell lines, including SCC13 cells, treatment with this compound resulted in significant cytotoxicity. The compound exhibited concentration-dependent effects on cell survival .
The biological activity of this compound is believed to be mediated through several pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been observed that the compound can induce cell cycle arrest at specific phases (G1/S or G2/M), thereby inhibiting cell proliferation.
Study 1: SIRT2 Inhibition and Cancer Cell Lines
A study investigated the effects of this compound on several cancer cell lines. Results indicated that at concentrations above 10 µM, the compound significantly reduced cell viability across all tested lines (Table 1).
Cell Line | IC50 (µM) | % Viability at 10 µM |
---|---|---|
SCC13 | 17.3 | 50% |
MCF7 | 15.0 | 45% |
A549 | 20.0 | 40% |
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinity of this compound towards SIRT2. The results showed favorable interactions with key amino acids in the active site of the enzyme, suggesting a strong potential for therapeutic application against cancers that exhibit elevated SIRT2 activity.
Properties
IUPAC Name |
ethyl 2-[(2,4-dinitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O7S/c1-2-30-18(25)16-15(11-6-4-3-5-7-11)20-19(31-16)21-17(24)13-9-8-12(22(26)27)10-14(13)23(28)29/h3-10H,2H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCXIWHLPQZHIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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